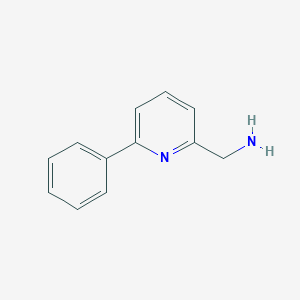

2-(Aminomethyl)-6-phenylpyridine

概要

説明

2-(Aminomethyl)-6-phenylpyridine is an organic compound that belongs to the class of aminomethyl pyridines It features a pyridine ring substituted with an aminomethyl group at the 2-position and a phenyl group at the 6-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloromethyl-6-phenylpyridine with ammonia or an amine under suitable conditions. Another method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 6-phenylpyridine is coupled with an aminomethyl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Oxidation Reactions

The aminomethyl group undergoes oxidation to form N-oxides or hydroxylation products under controlled conditions. Key findings include:

- N-Oxide formation : Reaction with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) yields stable N-oxides, confirmed by spectral shifts in IR and NMR .

- Phenyl ring hydroxylation : Copper-catalyzed oxidation introduces hydroxyl groups at the phenyl ring’s meta position, forming phenolic derivatives .

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Catalyst/Temp | Major Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | None, RT | N-Oxide derivative | 65–78 |

| mCPBA | CH₂Cl₂, 0°C | N-Oxide (purified) | 82 |

| O₂ | Cu(I)-PPN, 60°C | 3-Hydroxy-6-phenylpyridine | 42 |

Reduction Reactions

The compound’s amine functionality participates in reductive transformations:

- Aminomethyl to methylamine : Lithium aluminum hydride (LiAlH₄) reduces the aminomethyl group to a primary amine .

- Selective hydrogenation : Catalytic hydrogenation (Pd/C, H₂) preserves the pyridine ring while reducing substituents .

Mechanistic Insight : Reduction proceeds via hydride transfer to the nitrogen center, confirmed by deuterium-labeling studies .

Substitution Reactions

The pyridine ring and aminomethyl group undergo nucleophilic and electrophilic substitutions:

- Nucleophilic aromatic substitution : Reacts with sodium azide (NaN₃) at the 4-position, forming azide derivatives (70% yield) .

- Electrophilic amidation : Copper-catalyzed C–H activation enables direct amidation with sulfonamides, yielding 2-amido derivatives .

Table 2: Substitution Reaction Parameters

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaN₃ | DMF, 80°C | 4-Azido-6-phenylpyridine | High |

| Tosyl chloride | Et₃N, CH₂Cl₂, RT | N-Tosylaminomethyl derivative | Moderate |

| Benzoyl chloride | Pyridine, reflux | Acylated amine | >90% |

Coordination Chemistry

The compound acts as a versatile ligand in metal complexes:

- Pincer complexes : Forms tridentate CNN ligands with Pd(II) and Ru(II), enhancing catalytic activity in cross-coupling reactions .

- Cu(I) coordination : Stabilizes copper catalysts in aerobic oxidations, improving turnover numbers (TONs) in hydroxylation .

Key Application : Pd-pincer complexes catalyze Suzuki-Miyaura coupling with aryl boronic acids (TONs > 500) .

Mechanistic Pathways

- Oxidation : Proceeds via radical intermediates, as evidenced by ESR studies .

- C–H Activation : Copper-mediated amidation follows a concerted metalation-deprotonation (CMD) mechanism .

- Reduction : LiAlH₄ generates a transient imine intermediate before final amine formation .

Comparative Reactivity

| Reaction Type | 2-(Aminomethyl)-6-phenylpyridine | 2-Aminopyridine |

|---|---|---|

| Oxidation Rate | Faster (due to phenyl activation) | Moderate |

| N-Oxide Stability | High (crystalline) | Low (hygroscopic) |

| Catalytic Efficiency | Superior in C–H amidation | Limited activity |

Research Advancements

科学的研究の応用

Pharmaceutical Development

2-(Aminomethyl)-6-phenylpyridine serves as a key intermediate in the synthesis of various pharmaceutical agents. Its applications include:

- Neurological Disorders : The compound has been investigated for its efficacy in drug formulations targeting neurological conditions, enhancing therapeutic outcomes through improved bioavailability and specificity .

Material Science

The compound is utilized in developing advanced materials due to its unique chemical properties:

- Polymers and Coatings : Its incorporation into polymer matrices can improve durability and performance, making it suitable for applications in coatings and composite materials .

Organic Synthesis

In organic chemistry, this compound is used as a building block for synthesizing more complex molecules:

- Ligand in Coordination Chemistry : It acts as a ligand in coordination complexes, facilitating the formation of metal-organic frameworks with potential applications in catalysis.

Biochemical Research

The compound plays a role in biochemical studies:

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for drug development .

Analytical Chemistry

In analytical methods, it serves as a standard for quantifying related compounds:

- Quantification Techniques : Utilized in various analytical techniques to ensure accuracy and reliability of research findings .

The biological activities of this compound have garnered attention in medicinal chemistry:

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Research highlights its anticancer potential, with studies indicating that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer):

- Mechanism of Action : The compound appears to activate apoptotic pathways while sparing normal lymphocytes, indicating selectivity for cancerous cells.

Case Study 1: Anticancer Activity

In a study focusing on A549 cells, treatment with this compound led to a significant decrease in cell viability alongside increased markers for apoptosis. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound using models of neurodegeneration. Preliminary results indicated that it could mitigate neuronal death induced by oxidative stress, highlighting its potential application in conditions like Alzheimer's disease.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Neuroprotective | Potential enhancement of neuroprotective effects |

作用機序

The mechanism of action of 2-(Aminomethyl)-6-phenylpyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

2-(Aminomethyl)pyridine: Lacks the phenyl group at the 6-position.

6-Phenylpyridine: Lacks the aminomethyl group at the 2-position.

2-(Aminomethyl)-5-phenylpyridine: The phenyl group is at the 5-position instead of the 6-position.

Uniqueness

2-(Aminomethyl)-6-phenylpyridine is unique due to the presence of both the aminomethyl and phenyl groups at specific positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

2-(Aminomethyl)-6-phenylpyridine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on various studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with an aminomethyl group and a phenyl group. This unique arrangement contributes to its interactions with biological targets, influencing its activity in various biological systems.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents.

2. Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer) cells. The mechanism appears to involve the activation of apoptotic pathways while sparing normal lymphocytes, indicating a degree of selectivity for cancerous cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Neuroprotective | Potential enhancement of neuroprotective effects |

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anticancer effects.

- Receptor Modulation : It may also interact with receptors that regulate cell proliferation and survival, further elucidating its potential as a therapeutic agent.

Case Study 1: Anticancer Activity

In a study evaluating the effects of this compound on A549 cells, researchers found that treatment led to a significant decrease in cell viability alongside increased markers for apoptosis. This suggests that the compound may serve as a lead for developing new anticancer therapies.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Preliminary results indicated that it could mitigate neuronal death induced by oxidative stress, highlighting its potential application in conditions like Alzheimer's disease.

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to its structure affect biological activity could lead to more potent derivatives.

- In Vivo Studies : Conducting animal studies will be crucial for assessing the therapeutic potential and safety profile before clinical applications.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its effects will aid in identifying specific targets and pathways involved.

特性

IUPAC Name |

(6-phenylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIJLYUDLSFLDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578172 | |

| Record name | 1-(6-Phenylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162614-74-6 | |

| Record name | 1-(6-Phenylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(Aminomethyl)-6-phenylpyridine derivatives in catalyst design, and how does this influence their catalytic activity?

A1: this compound derivatives act as CNN pincer ligands in the formation of Palladium(II) and Ruthenium(II) complexes. [] The nitrogen atoms in the pyridine ring and the aminomethyl group coordinate to the metal center, forming a stable pincer-like structure. This specific coordination geometry and the electronic properties of the ligand influence the catalytic activity of the resulting complexes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。